4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid
Description
4-{1H-Pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzoic acid moiety at the N1 position. Pyrazolo[3,4-b]pyridines are a class of nitrogen-containing bicyclic compounds with two tautomeric forms (1H and 2H isomers), of which the 1H isomer is more prevalent in synthetic and biological studies . Over 300,000 derivatives of this scaffold have been reported, with diverse substituents at positions N1, C3, C4, C5, and C6 enabling modulation of physicochemical and biological properties . The benzoic acid group in this compound enhances solubility and provides a handle for further functionalization, making it valuable in drug discovery and materials science.
Properties
IUPAC Name |
4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-3-5-11(6-4-9)16-12-10(8-15-16)2-1-7-14-12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZMEPLLURCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
A highly efficient method for constructing the pyrazolo[3,4-b]pyridine core involves the microwave-assisted reaction between N-substituted 5-aminopyrazoles (1 ) and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (2 ). This approach, developed by Charris-Molina et al., enables the one-step synthesis of fully substituted pyrazolo[3,4-b]pyridines bearing acetyl and carboxyl groups. The benzoic acid moiety is introduced via the isobenzofuranone ring-opening of substrate 2 , which serves as a 1,3-bis-electrophilic reagent.
Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Details |
|---|---|
| Starting materials | 5-Aminopyrazole derivatives (1 ) and substrate 2 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 150°C under microwave irradiation |
| Reaction time | 30–50 minutes |
| Yield range | 49–70% |
| Key functional groups | Acetyl, carboxyl, and benzoic acid moieties |
Mechanistic Insights
The reaction proceeds via a Michael-type addition, initiated by the nucleophilic attack of the 5-aminopyrazole’s amino group on the α,β-unsaturated carbonyl system of 2 . This step triggers isobenzofuranone ring opening, forming a β-enaminone intermediate (3 ). Subsequent cyclization and dehydration yield the pyrazolo[3,4-b]pyridine core. Isolation of intermediate 3 confirmed this pathway, with X-ray diffraction data validating the structural assignment.
Functionalization Strategies for Benzoic Acid Derivatives
Post-Synthetic Modifications
The carboxyl group in 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid permits further functionalization. Common modifications include:
-
Esterification : Conversion to methyl or ethyl esters using alcohol solvents under acidic conditions.
-
Amidation : Coupling with amines via carbodiimide-mediated reactions.
Table 2: Functionalization Reactions and Conditions
| Reaction Type | Reagents/Conditions | Typical Yield |
|---|---|---|
| Esterification | Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux | 85–90% |
| Amidation | EDCI, HOBt, DMF, rt | 70–80% |
Challenges in Direct Synthesis
Direct incorporation of the benzoic acid group during cyclocondensation is limited by the sensitivity of carboxyl groups to high-temperature conditions. To address this, protective group strategies (e.g., tert-butyl esters) are often employed, followed by deprotection using trifluoroacetic acid.
Alternative Routes via Nucleophilic Aromatic Substitution
SNAr-Based Approaches
A complementary method utilizes 2-chloro-3-nitropyridines as starting materials. This route involves:
Table 3: SNAr Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Nucleophile | Potassium carbonate | Maximizes SNAr efficiency |
| Solvent | Dimethylformamide (DMF) | Enhances solubility |
| Temperature | 80°C | Balances rate and side reactions |
Mechanistic Considerations
The SNAr pathway proceeds via a Meisenheimer complex intermediate, with the nitro group’s electron-withdrawing effect facilitating nucleophilic attack. Subsequent hydrazone cyclization forms the pyrazole ring, though competing acetyl group migration (C→N) has been observed, necessitating careful control of reaction conditions.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
-
Microwave method : Superior for rapid, one-step synthesis but limited in substrate scope due to microwave cavity size.
-
SNAr route : More adaptable to large-scale production but requires multi-step sequences.
Table 4: Method Comparison
| Criterion | Microwave-Assisted | SNAr-Based |
|---|---|---|
| Reaction steps | 1 | 3–4 |
| Typical yield | 49–70% | 45–68% |
| Functional group tolerance | Moderate | High |
| Scalability | Limited | Industrial-scale feasible |
Chemical Reactions Analysis
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents onto the pyrazolopyridine core.
Scientific Research Applications
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazolopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N1 Position
- 4-{3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid (CAS: 937600-04-9): This analog replaces the hydrogen at C3 with a methyl group.
- 4-[4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid (CAS: 1011400-09-1):
The addition of a methoxycarbonyl group at C4 introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in enzymatic assays .
C3 and C4 Positions
- 6-(4-Phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid (PDB ligand):
A benzyloxy group at C6 and a pyridinylmethyl group at N1 enhance π-π stacking interactions, making this compound a potent inhibitor in structural studies . - 3-Methyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide (PDB: 9J0):
Substitution with an imidazole and isopropyl group at C3/C4 improves selectivity for kinase targets, though the benzamide group reduces acidity compared to benzoic acid .
C6 Position
Physicochemical Properties
| Property | 4-{1H-Pyrazolo[3,4-b]pyridin-1-yl}benzoic acid | 4-[4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid | 6-(4-Phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight | ~265.26* | 377.83 | 436.46 |
| LogP (Predicted) | 1.8–2.2 | 3.1 | 4.3 |
| Solubility (aq., pH 7.4) | Moderate (benzoic acid group) | Low (methoxycarbonyl and phenyl groups) | Very low (bulky aromatic substituents) |
| Bioavailability | High (balanced lipophilicity) | Moderate | Low |
*Calculated based on molecular formula C₁₃H₉N₃O₂.
Biological Activity
Overview
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family, characterized by a bicyclic structure formed from a pyrazole and a pyridine ring. This compound has gained attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology, where it is being explored for potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid
- Molecular Formula : C13H9N3O2
- CAS Number : 1896920-53-8
The biological activity of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells. The compound's mechanism involves binding to these enzymes, thereby modulating their activity and influencing downstream biological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. Specifically, compounds containing this scaffold have demonstrated significant activity against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell growth |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Liver Cancer | HepG2 | Cytotoxicity observed |
| Colorectal Cancer | HCT116 | Growth inhibition |
| Prostate Cancer | LNCaP | Induction of apoptosis |
These findings suggest that 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid could serve as a lead compound for developing new anticancer agents.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Some studies indicate that pyrazolopyridines may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Study on Antitumor Activity
A significant study published in ACS Omega evaluated the antitumor activity of various pyrazolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid exhibited potent antiproliferative effects against multiple cancer types in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives revealed that modifications at specific positions on the molecule significantly influence its biological activity. For instance, substituents on the benzoic acid moiety were found to enhance kinase inhibition and cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid derivatives?
- Answer: A key approach involves condensation reactions between pyrazolo[3,4-b]pyridine intermediates and cyclic ketones (e.g., cyclohexanone) in dry benzene with thioglycolic acid, yielding spiro derivatives such as 4-(1H-pyrazolo[3,4-b]pyridin-3-yl)-1-thia-4-azaspiro[4.5]decan-3-one . Alternatively, hydrazine hydrate can react with isothiocyanates, acid chlorides, or aldehydes to form triazoles, oxadiazoles, or hydrazones, enabling diversification of the core structure .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Answer:
- X-ray crystallography resolves crystal packing and molecular conformation, as demonstrated for pyrazolo[3,4-d]pyrimidine analogs .
- HPLC with UV detection quantifies purity and identifies related substances, with methods validated using ammonium acetate buffers (pH 6.5) and C18 columns .
- Differential Scanning Calorimetry (DSC) assesses thermal stability, with endothermic peaks near 270°C indicating high crystal stability .
Q. How can researchers ensure the purity of synthesized derivatives?
- Answer: Recrystallization in solvents like acetone under reflux conditions effectively removes impurities, as shown for pyrazolo[3,4-b]pyridine-based HSP90 inhibitors . Additionally, gradient elution HPLC protocols detect degradation products at levels <0.1% .
Advanced Research Questions
Q. What strategies improve the oral bioavailability of pyrazolo[3,4-b]pyridine derivatives in preclinical studies?
- Answer: Crystal engineering is pivotal. For example, suspending the compound in heated acetone followed by controlled cooling produces Form II crystals, which exhibit enhanced oral absorbability and stability . Structural modifications, such as introducing ethyl ester prodrugs, also improve solubility and membrane permeability .
Q. How can contradictory biological activity data across studies be reconciled?
- Answer: Systematic structure-activity relationship (SAR) studies are essential. For instance, trifluoromethyl or chloro substituents on the pyridine ring enhance anticancer activity, while methyl groups may reduce potency . Competitive binding assays (e.g., HSP90α/β inhibition assays) and molecular docking validate target engagement, resolving discrepancies in activity .
Q. What methodologies identify the biological targets of pyrazolo[3,4-b]pyridine derivatives?
- Answer:
- Competitive ATP-binding assays using HSP90 isoforms (α/β) quantify inhibition potency, as demonstrated for Pimitespib, an HSP90 inhibitor with IC₅₀ values <10 nM .
- Kinase profiling panels screen for off-target effects, ensuring selectivity .
Q. How can solubility challenges in in vitro assays be addressed?
- Answer: Boronic acid derivatives (e.g., (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid) enable Suzuki-Miyaura cross-coupling to introduce polar groups, enhancing aqueous solubility . Co-solvents like DMSO (≤0.1% v/v) or lipid-based nanoformulations are also effective .
Q. What experimental designs mitigate degradation during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
